1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various chlorinating agents, oxidizing agents, and coupling reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or ester .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might interact with biological targets.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide
- 1-{3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide
- 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide
Uniqueness
The uniqueness of 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H30ClN5O2 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H30ClN5O2/c28-22-9-4-8-21(18-22)24-31-27(35-32-24)23-10-5-14-29-25(23)33-16-12-20(13-17-33)26(34)30-15-11-19-6-2-1-3-7-19/h4-6,8-10,14,18,20H,1-3,7,11-13,15-17H2,(H,30,34) |
InChI Key |
UKRDPNCBPODAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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